molecular formula C15H14ClNOS B5170336 N-(2-chlorobenzyl)-2-(methylthio)benzamide

N-(2-chlorobenzyl)-2-(methylthio)benzamide

Cat. No. B5170336
M. Wt: 291.8 g/mol
InChI Key: NLXHRGVZXUESQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(methylthio)benzamide, also known as CB-13, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications. CB-13 is a member of the benzoylindole family of compounds, which are structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC). However, unlike THC, CB-13 is not a naturally occurring compound and must be synthesized in a laboratory setting.

Mechanism of Action

N-(2-chlorobenzyl)-2-(methylthio)benzamide works by binding to and activating cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, including pain sensation, mood, and appetite. By activating these receptors, N-(2-chlorobenzyl)-2-(methylthio)benzamide can produce a range of effects, including pain relief, relaxation, and altered mood.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-(methylthio)benzamide has been shown to produce a range of biochemical and physiological effects in animal models. In one study, N-(2-chlorobenzyl)-2-(methylthio)benzamide was found to produce analgesic effects in rats, reducing their sensitivity to pain. Other studies have shown that N-(2-chlorobenzyl)-2-(methylthio)benzamide can produce anti-inflammatory effects and reduce anxiety-like behaviors in mice. Additionally, N-(2-chlorobenzyl)-2-(methylthio)benzamide has been shown to have antiproliferative effects on cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorobenzyl)-2-(methylthio)benzamide for use in laboratory experiments is that it is a synthetic compound, meaning that its purity and composition can be precisely controlled. Additionally, N-(2-chlorobenzyl)-2-(methylthio)benzamide has been shown to have a high affinity for cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. However, one limitation of N-(2-chlorobenzyl)-2-(methylthio)benzamide is that it is not a naturally occurring compound, meaning that its effects may differ from those of naturally occurring cannabinoids. Additionally, further research is needed to fully understand the potential therapeutic applications of N-(2-chlorobenzyl)-2-(methylthio)benzamide and its safety profile.

Future Directions

There are several potential future directions for research on N-(2-chlorobenzyl)-2-(methylthio)benzamide. One area of interest is its potential as a treatment for pain and inflammation, as well as its potential as an alternative to opioid-based pain medications. Additionally, further research is needed to fully understand the potential anti-cancer effects of N-(2-chlorobenzyl)-2-(methylthio)benzamide and its mechanism of action in cancer cells. Finally, more research is needed to fully understand the safety profile of N-(2-chlorobenzyl)-2-(methylthio)benzamide and its potential for abuse or addiction.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-2-(methylthio)benzamide can be achieved through a multi-step process involving several chemical reactions. One common method involves the reaction of 2-chlorobenzyl chloride with methylthiophenol in the presence of a base to form the intermediate 2-(methylthio)benzyl chloride. This intermediate is then reacted with benzoyl chloride in the presence of a Lewis acid catalyst to form N-(2-chlorobenzyl)-2-(methylthio)benzamide.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(methylthio)benzamide has been the subject of several studies investigating its potential therapeutic applications. One area of research has focused on its potential as a treatment for pain and inflammation, as it has been shown to activate the same receptors in the body that are targeted by THC. Other studies have explored its potential as a treatment for anxiety and depression, as well as its potential as an anti-cancer agent.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c1-19-14-9-5-3-7-12(14)15(18)17-10-11-6-2-4-8-13(11)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXHRGVZXUESQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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